ethyl 3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate
Overview
Description
Ethyl 3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate is an organic compound that belongs to the class of amino acid derivatives. It is characterized by the presence of an ethyl ester group, a tert-butoxycarbonyl-protected amino group, and a phenyl group attached to a propanoate backbone. This compound is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate typically involves the following steps:
Protection of the Amino Group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as sodium carbonate or 4-dimethylaminopyridine (DMAP) in acetonitrile.
Esterification: The carboxylic acid group is esterified using ethanol and a catalyst such as sulfuric acid or hydrochloric acid to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to enhance efficiency and yield . The use of microreactor systems allows for better control of reaction conditions and minimizes the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate undergoes various chemical reactions, including:
Deprotection: The tert-butoxycarbonyl group can be removed using strong acids such as trifluoroacetic acid or hydrochloric acid in methanol.
Coupling Reactions: The compound can participate in peptide coupling reactions using reagents like DIC or HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
Common Reagents and Conditions
Hydrolysis: Sodium hydroxide, hydrochloric acid, water.
Deprotection: Trifluoroacetic acid, hydrochloric acid, methanol.
Coupling: DIC, HATU, DMAP, acetonitrile.
Major Products Formed
Hydrolysis: Carboxylic acid derivative.
Deprotection: Free amine.
Coupling: Peptide or amide bond formation.
Scientific Research Applications
Ethyl 3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate is widely used in scientific research, particularly in the fields of:
Chemistry: As a building block in the synthesis of peptides and other complex organic molecules.
Biology: In the study of enzyme-substrate interactions and protein synthesis.
Medicine: As an intermediate in the synthesis of pharmaceutical compounds and drug development.
Industry: In the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of ethyl 3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate involves its role as a protected amino acid derivative. The tert-butoxycarbonyl group protects the amino group during chemical reactions, preventing unwanted side reactions. Upon deprotection, the free amine can participate in various biochemical processes, including peptide bond formation and enzyme catalysis .
Comparison with Similar Compounds
Ethyl 3-{[(tert-butoxy)carbonyl]amino}-3-phenylpropanoate can be compared with other similar compounds such as:
Methyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-phenylpropanoate: Similar structure but with a methyl ester group and a hydroxyl group.
Ethyl 3-{[(tert-butoxy)carbonyl]amino}propanoate: Lacks the phenyl group, making it less complex.
tert-Butyloxycarbonyl-protected amino acids: A broader class of compounds with various side chains and functional groups.
This compound is unique due to its specific combination of functional groups, making it a versatile intermediate in organic synthesis and pharmaceutical research.
Properties
IUPAC Name |
ethyl 3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO4/c1-5-20-14(18)11-13(12-9-7-6-8-10-12)17-15(19)21-16(2,3)4/h6-10,13H,5,11H2,1-4H3,(H,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZHVSPMBKVUOCC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=CC=C1)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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